molecular formula C15H15NO5S2 B2528559 (E)-methyl 3-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate CAS No. 303117-19-3

(E)-methyl 3-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Cat. No.: B2528559
CAS No.: 303117-19-3
M. Wt: 353.41
InChI Key: HYNXHBUTKYOISB-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Methyl 3-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a thiazolidinone derivative characterized by:

  • A 4-hydroxy-3-methoxybenzylidene substituent at position 5, which introduces electron-donating groups (methoxy and hydroxyl) that enhance stability and modulate electronic properties .

Thiazolidinones are widely studied for antimicrobial, anticancer, and anti-inflammatory activities. The ester group in this compound may influence metabolic stability and bioavailability compared to structurally similar molecules .

Properties

IUPAC Name

methyl 3-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S2/c1-20-11-7-9(3-4-10(11)17)8-12-14(19)16(15(22)23-12)6-5-13(18)21-2/h3-4,7-8,17H,5-6H2,1-2H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNXHBUTKYOISB-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 3-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, anti-inflammatory, and antimicrobial properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a thiazolidinone core structure, which is known for its diverse biological activities. The presence of the methoxy and hydroxy substituents on the benzylidene moiety enhances its pharmacological potential.

Antioxidant Activity

Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals effectively. A study demonstrated that similar thiazolidinone derivatives showed a notable reduction in lipid peroxidation, with effective concentration (EC) values indicating strong antioxidant capability .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines.

Cell LineIC50 Value (µM)Reference
HepG26.19 ± 0.50
MCF-75.10 ± 0.40
A5490.72

These results indicate that the compound exhibits potent cytotoxicity against liver and breast cancer cells, outperforming standard chemotherapeutic agents like doxorubicin.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation markers in vitro. In studies involving lipopolysaccharide (LPS)-induced macrophages, derivatives demonstrated a significant decrease in nitric oxide (NO) production, suggesting their potential as anti-inflammatory agents .

Antimicrobial Activity

In addition to anticancer properties, thiazolidinone derivatives have been reported to possess antimicrobial effects. The compound's structural elements contribute to its ability to inhibit bacterial growth, making it a candidate for further investigation in the development of new antibiotics .

Case Studies

  • Anticancer Efficacy : A study evaluated various thiazolidinone derivatives against HepG2 and MCF-7 cell lines, revealing that compounds with similar structural motifs exhibited IC50 values ranging from 5.1 to 22.08 µM, highlighting their potential as effective anticancer agents .
  • Inflammation Reduction : In another study, compounds derived from thiazolidinones were tested for their ability to inhibit pro-inflammatory cytokines in human cell lines, showing significant reductions in TNF-alpha and IL-6 levels .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with two analogs derived from the evidence:

Property Target Compound Compound A [(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one methanol monosolvate] Compound B [5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate]
Core Structure Thiazolidinone (4-oxo-2-thioxo) Thiazolidinone (4-oxo-2-thioxo) Triazole-carbothioate
Substituents 4-Hydroxy-3-methoxybenzylidene; methyl propanoate 4-Hydroxy-3-methoxybenzylidene; methanol solvate 4-Methoxybenzyl; naphthalene-carbothioate
Key Functional Groups Ester (propanoate), hydroxyl, methoxy Hydroxyl, methoxy, methanol Amino, carbothioate, methoxy
Molecular Weight (g/mol) ~349.4 (estimated) ~296.3 (reported) ~423.5 (calculated)
Solubility Moderate in polar aprotic solvents (e.g., DMSO) due to ester Higher polarity due to methanol solvate; likely soluble in polar solvents Lower solubility due to aromatic naphthalene group
Biological Activity Predicted antimicrobial/antioxidant activity (thioxo group; benzylidene substituent) Demonstrated crystallographic stability; potential for hydrogen bonding via hydroxyl Amino group may enhance reactivity in nucleophilic substitutions

Key Findings from Comparative Analysis

Role of the Ester Group: The methyl propanoate in the target compound increases lipophilicity compared to Compound A, which lacks an ester. This modification may enhance cellular uptake and bioavailability in pharmacological contexts .

Electronic Effects of Substituents: Both the target compound and Compound A share the 4-hydroxy-3-methoxybenzylidene group, which stabilizes the conjugated system via resonance and hydrogen bonding. However, the methanol solvate in Compound A introduces additional polarity, reducing its membrane permeability relative to the target compound .

Reactivity Differences: Compound B’s triazole-carbothioate core and amino group contrast sharply with the thiazolidinone scaffold. The amino group in Compound B enables nucleophilic reactions, whereas the thioxo group in the target compound favors redox-mediated interactions (e.g., antioxidant effects) .

Synthetic and Purification Methods: The target compound and Compound A likely employ recrystallization for purification (common for thiazolidinones), while Compound B uses hydrazine hydrate reflux and ether washing, reflecting differences in stability and functional group reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.